ペンタメチルジシラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

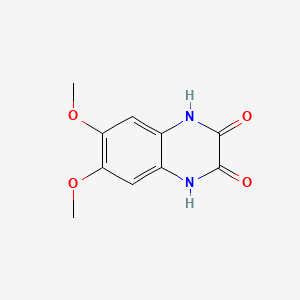

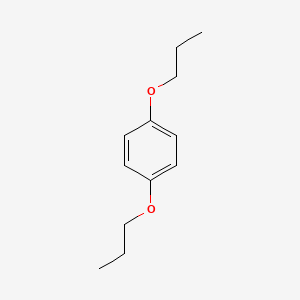

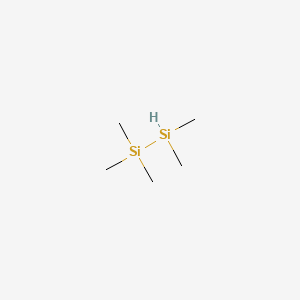

Pentamethyldisilane, also known as 1,1,1,2,2-Pentamethyldisilane, is a chemical compound with the linear formula (CH3)3SiSi(CH3)2H . It has a molecular weight of 132.35 .

Molecular Structure Analysis

The molecular structure of Pentamethyldisilane is represented by the SMILES string [H]Si©Si©C . The InChI key is FHQRQPAFALORSL-UHFFFAOYSA-N .Chemical Reactions Analysis

Pentamethyldisilane undergoes pyrolysis, resulting in the formation of trimethylsilane and heptamethyltrisilane as the major products . This reaction is supported by detailed analytical data at a variety of times and temperatures in the range 591–639 K .Physical And Chemical Properties Analysis

Pentamethyldisilane is a liquid with a refractive index n20/D 1.4240 (lit.) . It has a boiling point of 98-99 °C (lit.) and a density of 0.722 g/mL at 25 °C (lit.) .科学的研究の応用

ペンタメチルジシラン:科学研究における応用の包括的な分析

重合における放射線耐性: ペンタメチルジシランは、連鎖移動剤として使用した場合、PMMA(ポリメチルメタクリレート)などのポリマーの特性を向上させることがわかりました。 これは、放射線にさらされても劣化しない用途に不可欠な、放射線耐性としての性能を向上させます .

シリルラジカルとの反応性: トリメチルおよびジメチルシリルラジカルのペンタメチルジシランとの反応性に関する研究が行われています。 これらの反応を理解することは、複雑なケイ素含有化合物の合成にとって重要であり、材料科学に影響を与える可能性があります .

Safety and Hazards

Pentamethyldisilane is classified as a flammable liquid (Category 2, H225) according to the GHS classification . It has a flash point of -10 °C in a closed cup . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this substance .

作用機序

Target of Action

Pentamethyldisilane, with the linear formula (CH3)3SiSi(CH3)2H , is an organosilicon compound The primary targets of pentamethyldisilane are not well-documented in the literature

Mode of Action

It’s known that during pyrolysis, pentamethyldisilane undergoes a reaction resulting in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may interact with its targets through a process of thermal decomposition.

Biochemical Pathways

The formation of trimethylsilane and heptamethyltrisilane during its pyrolysis suggests that it may be involved in silicon-based biochemical pathways .

Pharmacokinetics

It’s known that pentamethyldisilane is a liquid at room temperature with a boiling point of 98-99 °C . This could potentially impact its bioavailability and distribution in an organism.

Result of Action

It’s known that during pyrolysis, pentamethyldisilane results in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may have a role in the synthesis or degradation of these compounds.

Action Environment

The action of pentamethyldisilane can be influenced by environmental factors such as temperature. For instance, its pyrolysis occurs at temperatures in the range of 591–639 K . This suggests that the compound’s action, efficacy, and stability may be temperature-dependent.

特性

IUPAC Name |

dimethylsilyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQRQPAFALORSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

812-15-7 |

Source

|

| Record name | Disilane, pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)